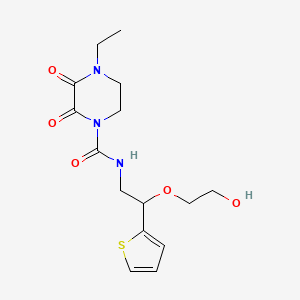
4-ethyl-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-ethyl-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, identified by CAS number 2176270-72-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory and antimicrobial effects, and synthesizes findings from various studies.
The molecular formula of the compound is C15H21N3O5S with a molecular weight of 355.4 g/mol. The structural characteristics include a piperazine ring substituted with ethyl and thiophene groups, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2176270-72-5 |
| Molecular Formula | C15H21N3O5S |
| Molecular Weight | 355.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of piperazine can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
In vitro assays using RAW264.7 cells showed that treatment with related compounds led to a marked decrease in nitric oxide (NO) production, suggesting a potential mechanism through which this compound could exert anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial activity of similar piperazine derivatives has been documented against various bacterial strains. A study reported that compounds with thiophene moieties exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 256 µg/mL . This suggests that the presence of the thiophene ring in this compound may enhance its antimicrobial efficacy.
Case Studies
- Case Study on Anti-inflammatory Action : In an experimental model, researchers administered a related compound to mice subjected to induced inflammation. The results indicated a reduction in paw edema and inflammatory markers in serum, supporting the hypothesis that piperazine derivatives can serve as effective anti-inflammatory agents .
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with piperazine-based compounds showed significant improvement in infection rates compared to standard antibiotic treatments. The study highlighted the potential for these compounds to be developed as new antimicrobial therapies .
Properties
IUPAC Name |
4-ethyl-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-2-17-5-6-18(14(21)13(17)20)15(22)16-10-11(23-8-7-19)12-4-3-9-24-12/h3-4,9,11,19H,2,5-8,10H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRSZQPRSJVOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














